molecular formula C16H16F3N3O B1396167 N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide CAS No. 1299607-76-3

N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide

Cat. No. B1396167
M. Wt: 323.31 g/mol
InChI Key: HULKQXUSDNIXNM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

Here, the molecular structure of the compound would be analyzed. This could include discussion on its molecular geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This section would discuss the chemical reactions that the compound undergoes. This could include its reactivity, common reaction pathways, and the products formed.



Physical And Chemical Properties Analysis

This section would detail the physical and chemical properties of the compound. This could include its melting and boiling points, solubility, stability, and spectral properties.


Scientific Research Applications

Synthesis of Derivatives

  • Fluorinated Derivatives Synthesis : The transformation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one through ozonation into various intermediates, leading to the synthesis of fluorinated structural derivatives (Kuznecovs et al., 2020).

Biological and Pharmacological Activities

  • Cytotoxic Activity Against Cancer Cells : Synthesized compounds derived from similar molecular structures showed significant cytotoxicity against cancer cell lines, demonstrating potential for cancer therapy applications (Moghadam & Amini, 2018).

  • Antitumor Activities of Imidazole Acyl Urea Derivatives : The creation of novel imidazole acyl urea derivatives with significant inhibitory activities against human gastric carcinoma cells, showing promise as antitumor agents (Zhu, 2015).

  • Antimicrobial and Antifungal Activity : Development of compounds with antimicrobial and antifungal properties, indicating potential for use in treating infectious diseases (Mahyavanshi et al., 2017).

Structural and Mechanistic Studies

  • Crystal Structure Analysis : Investigation of the crystal structure of derivatives, providing insights into molecular configuration and potential applications in material science or drug design (Umezono & Okuno, 2015).

  • Molecular Docking and DFT Studies : Use of molecular docking and density functional theory (DFT) studies to explore the interaction of compounds with biological targets, aiding in the design of more effective pharmaceutical agents (Fahim et al., 2019).

Safety And Hazards

Here, the safety and hazards associated with the compound would be discussed. This could include its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This section would discuss potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or areas of its chemistry that are not well understood.


properties

IUPAC Name

N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c1-10(23)21-13-6-4-5-11(7-13)14-8-12(16(17,18)19)9-20-15(14)22(2)3/h4-9H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULKQXUSDNIXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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